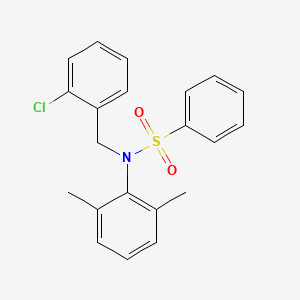
N-(2-chlorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamide
Overview
Description
N-(2-chlorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamide, commonly known as CDB-2914, is a synthetic steroid that has been extensively studied for its potential use as a contraceptive and as a treatment for various gynecological conditions. CDB-2914 is a selective progesterone receptor modulator (SPRM) that has been shown to have a high affinity for the progesterone receptor and to act as an antagonist of this receptor.
Mechanism of Action
CDB-2914 acts as a selective progesterone receptor modulator (N-(2-chlorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamide), meaning that it selectively targets the progesterone receptor and modulates its activity. CDB-2914 acts as an antagonist of the progesterone receptor, blocking the effects of progesterone on the endometrium and preventing implantation of a fertilized egg.
Biochemical and Physiological Effects:
CDB-2914 has been shown to have a number of biochemical and physiological effects in animal models. In addition to its contraceptive and gynecological effects, CDB-2914 has been shown to have anti-inflammatory and anti-angiogenic effects, and to reduce the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using CDB-2914 in lab experiments is its high affinity for the progesterone receptor, which allows for selective targeting of this receptor. However, one limitation of using CDB-2914 in lab experiments is that it can be difficult to synthesize and purify, which can limit its availability for use in experiments.
Future Directions
There are a number of potential future directions for research on CDB-2914. One area of interest is the development of more efficient synthesis methods for CDB-2914, which could increase its availability for use in experiments. Another area of interest is the development of new N-(2-chlorobenzyl)-N-(2,6-dimethylphenyl)benzenesulfonamides with improved efficacy and safety profiles. Finally, there is interest in exploring the potential use of CDB-2914 in the treatment of other conditions, such as breast cancer and prostate cancer.
Scientific Research Applications
CDB-2914 has been extensively studied for its potential use as a contraceptive and as a treatment for various gynecological conditions. In preclinical studies, CDB-2914 has been shown to be effective in preventing pregnancy in a variety of animal models, including rats, rabbits, and monkeys. In addition, CDB-2914 has been shown to be effective in treating endometriosis, uterine fibroids, and other gynecological conditions in animal models.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2S/c1-16-9-8-10-17(2)21(16)23(15-18-11-6-7-14-20(18)22)26(24,25)19-12-4-3-5-13-19/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLOPAAHHQESCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B3611740.png)
![3-chloro-4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3611749.png)
![N-(2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3611757.png)

![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3611774.png)


![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-phenylethyl)benzamide](/img/structure/B3611789.png)
![2-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B3611794.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3611800.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-iodobenzamide](/img/structure/B3611804.png)
![4-tert-butyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B3611806.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(4-methoxybenzyl)benzamide](/img/structure/B3611808.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B3611815.png)